5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid is a chemical compound that likely contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also has a trifluoromethyl group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylphenyl compounds are often synthesized using various methods such as Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and others .
Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .
Scientific Research Applications
Synthesis and Chemical Properties
The chemistry of triazole and oxazole compounds, including those similar to 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid, has been explored for various applications in scientific research. These compounds are fundamental in the synthesis of biologically active molecules, peptidomimetics, and materials with unique properties. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the utility of triazole derivatives in creating scaffolds for drug discovery, highlighting their relevance in medicinal chemistry (Ferrini et al., 2015).
Materials Science Applications
In materials science, the synthesis of lanthanide metal–organic frameworks (MOFs) utilizing triazole-containing ligands showcases the potential of these compounds in creating structures with specific luminescence properties for sensing applications. These frameworks have been studied for their selective detection capabilities of metal ions and nitroaromatic compounds, indicating their potential in environmental monitoring and safety applications (Wang et al., 2016).
Antimicrobial Research
Furthermore, the antimicrobial activities of 1,2,3-triazole derivatives have been evaluated, with certain compounds showing moderate to good activities against bacterial and fungal strains. This research underlines the importance of triazole and oxazole derivatives in developing new antimicrobial agents, which could lead to novel treatments for infections (Jadhav et al., 2017).
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILMWGDLHDRILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624265 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-85-2 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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